molecular formula C26H28BrClN4O3 B10860500 (4R)-5-[(6-bromo-3-methyl-2-piperazin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid

(4R)-5-[(6-bromo-3-methyl-2-piperazin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid

Cat. No.: B10860500
M. Wt: 559.9 g/mol
InChI Key: ZZSNHHKTFMLWFY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAY-403 is a chemical compound used as a negative control in various scientific studies. It is structurally related to BAY-6672, a potent chemical probe for the prostaglandin F receptor (PTGFR). BAY-403 is characterized by its lack of activity in binding assays, making it a valuable tool for comparative studies in pharmacological research .

Preparation Methods

The synthesis of BAY-403 involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a substituted benzene derivative, followed by a series of reactions including halogenation, amination, and coupling reactions. The final product is obtained through purification processes such as recrystallization or chromatography .

Industrial production methods for BAY-403 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

BAY-403 undergoes various chemical reactions, including:

    Oxidation: BAY-403 can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert BAY-403 into its reduced forms, often using reagents like sodium borohydride or hydrogen gas.

    Substitution: BAY-403 can participate in substitution reactions where functional groups are replaced by other groups, typically using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BAY-403 is primarily used in scientific research as a negative control compound. Its applications include:

    Pharmacological Studies: BAY-403 is used to validate the specificity and selectivity of chemical probes like BAY-6672 in binding assays.

    Biological Research: It helps in understanding the role of PTGFR in various biological processes by serving as a control in experiments.

    Medical Research: BAY-403 is used in studies related to pulmonary fibrosis and other inflammatory conditions to compare the effects of active compounds.

    Industrial Applications:

Mechanism of Action

As a negative control compound, BAY-403 does not exhibit significant biological activity. It is designed to lack activity in binding assays, making it an ideal comparator for active compounds like BAY-6672. The lack of activity ensures that any observed effects in experiments are due to the active compound and not BAY-403 .

Comparison with Similar Compounds

BAY-403 is often compared with BAY-6672, a potent chemical probe for PTGFR. While BAY-6672 shows high selectivity and potency in binding assays, BAY-403 exhibits no activity, making it a valuable negative control. Other similar compounds include:

BAY-403’s uniqueness lies in its lack of activity, which is crucial for validating the specificity of active compounds in scientific research.

Properties

Molecular Formula

C26H28BrClN4O3

Molecular Weight

559.9 g/mol

IUPAC Name

(4R)-5-[(6-bromo-3-methyl-2-piperazin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid

InChI

InChI=1S/C26H28BrClN4O3/c1-16-24(20-14-18(27)7-8-22(20)31-25(16)32-12-10-29-11-13-32)26(35)30-15-17(6-9-23(33)34)19-4-2-3-5-21(19)28/h2-5,7-8,14,17,29H,6,9-13,15H2,1H3,(H,30,35)(H,33,34)/t17-/m0/s1

InChI Key

ZZSNHHKTFMLWFY-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCNCC3)C(=O)NC[C@H](CCC(=O)O)C4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1N3CCNCC3)C(=O)NCC(CCC(=O)O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.